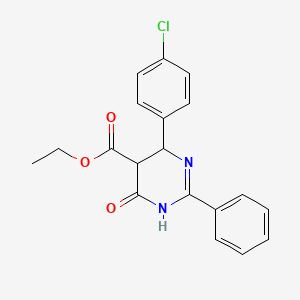
Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, which is a basic aromatic heterocyclic organic compound similar to pyridine and benzene. It has two nitrogen atoms at positions 1 and 3 in the ring . The presence of the ethyl ester group (-COOC2H5) suggests that it might have been synthesized from a carboxylic acid precursor .
Molecular Structure Analysis
The molecular structure analysis typically involves techniques like X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of a compound like this would likely be influenced by the presence of the electron-rich nitrogen atoms in the pyrimidine ring, as well as the electrophilic carbonyl carbon in the ester group .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted based on the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate and its derivatives are subjects of continuous research due to their diverse applications in the field of material science and pharmaceuticals. The synthesis and structural analysis of such compounds provide insights into their potential applications. For instance, the synthesis of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a similar compound, has been explored, revealing detailed crystal structure information through single-crystal X-ray diffraction analysis. This type of research underpins the fundamental understanding of the compound's properties and potential reactivity patterns, serving as a cornerstone for further application-based studies (Hu Yang, 2009).
Antimalarial Drug Analysis
The compound has been investigated for its potential in medical applications, particularly in the development of antimalarial drugs. For example, studies on 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine (PYR) have focused on its structural, bonding, and spectral analysis, aiming to understand its interaction with the enzyme's active site, which is crucial for the development of effective antimalarial therapies. This research demonstrates the compound's relevance in the pharmaceutical field, where understanding the molecular interaction and reactivity can lead to the development of novel therapeutic agents (Y. S. Sherlin et al., 2018).
Antioxidant and Radioprotective Activities
Further research into the derivatives of ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate has uncovered their antioxidant and radioprotective activities. For instance, a novel pyrimidine derivative was synthesized and characterized for its in vitro antioxidant activity using various assays. Additionally, its in vivo radioprotection property was determined using a Drosophila melanogaster model system. The study highlighted the compound's potential in reducing oxidative stress caused by ionizing radiation, indicating its utility in developing radioprotective agents (B. J. Mohan et al., 2014).
Corrosion Inhibition
The application of pyrimidine derivatives in the field of corrosion science has also been explored, demonstrating the compound's effectiveness as a corrosion inhibitor. Studies have shown that certain pyrimidine derivatives can significantly reduce the corrosion of metals in acidic environments, highlighting their potential use in industrial applications to protect metals from corrosion. The research combines electrochemical analysis and computational studies to understand the mechanism of action of these inhibitors, contributing valuable insights into the design of more efficient corrosion protection systems (Khaled Abdelazim et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHLQDGLYUCDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

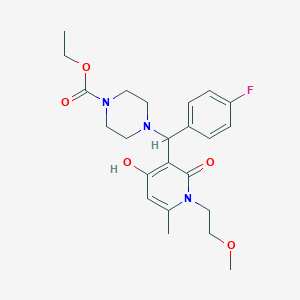
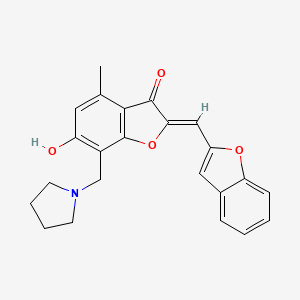
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708224.png)
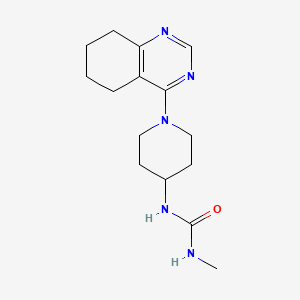
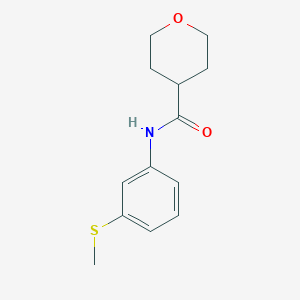
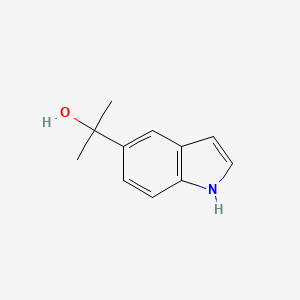
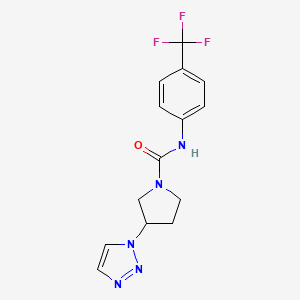
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-bromofuran-2-carboxamide](/img/structure/B2708239.png)
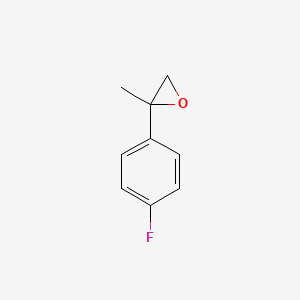
![2-[3-(2-Methylpropoxy)phenoxy]acetic acid](/img/structure/B2708241.png)
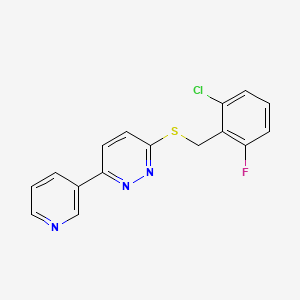
![Methyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2708243.png)
![2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B2708244.png)
